N-Ethyl-N-(4-hydroxyphenyl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
91457-25-9 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-ethyl-N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C10H13NO2/c1-3-11(8(2)12)9-4-6-10(13)7-5-9/h4-7,13H,3H2,1-2H3 |
InChI Key |
HOOMLKBNDSTSFU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)O)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for N Ethyl N 4 Hydroxyphenyl Acetamide and Its Analogues
Strategies for N-Acylation of Aniline (B41778) Derivatives
The most direct route to N-(4-hydroxyphenyl)acetamide and its analogues is the N-acylation of the corresponding aniline derivative, such as 4-aminophenol (B1666318). This reaction typically involves treating the aminophenol with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. google.com
A critical aspect of this synthesis is the chemoselectivity of the acylation process. In molecules like 4-aminophenol, which possess both an amino (-NH2) and a hydroxyl (-OH) group, the amino group is preferentially acylated. quora.com This is because the nitrogen atom of the amino group is more nucleophilic than the oxygen atom of the hydroxyl group. quora.com Under mild reaction conditions and with short reaction times, the N-acylated product is formed predominantly. quora.com However, extended reaction times or more forceful conditions can lead to the formation of diacetylated derivatives. rsc.org The reaction is a nucleophilic addition-elimination mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. thestudentroom.co.uk
Commonly used acylating agents and their characteristics are summarized in the table below.
| Acylating Agent | Byproduct | Conditions | Notes |
| Acetic Anhydride | Acetic Acid | Mild, often in aqueous suspension | Widely used for paracetamol synthesis. quora.comacs.org |
| Acetyl Chloride | Hydrochloric Acid | More reactive, often requires a base | The reaction is vigorous. |
| Acetic Acid | Water | Requires a catalyst and heat | Less reactive than the anhydride or chloride. google.com |
| Ketene | None | Gaseous reagent | Can be used for selective acylation. google.com |
The choice of solvent also plays a role. While aqueous suspensions are common, organic solvents like ethyl acetate (B1210297) have been shown to be effective, particularly for improving the solubility of the starting materials and leading to high yields of the acylated product. acs.org
Catalytic Approaches in the Synthesis of N-(4-hydroxyphenyl)acetamide Intermediates
Catalytic methods offer more sustainable and efficient alternatives to traditional stoichiometric syntheses for producing the key intermediate, 4-aminophenol, which is then acetylated. These methods often start from readily available materials like nitrobenzene (B124822) or 4-nitrophenol.
One notable approach is the catalytic hydrogenation of 4-nitrophenol, which directly yields 4-aminophenol with high selectivity. mdpi.com Another advanced method involves the reductive carbonylation of nitrobenzene catalyzed by Palladium(II) complexes. mdpi.com This process can be tuned to selectively produce N-(4-hydroxyphenyl)acetamide in a single step under optimized conditions. For instance, using a [PdCl2(dppb)] catalyst precursor in dilute acetic acid as a solvent has been reported to yield N-(4-hydroxyphenyl)acetamide with 85 mol% selectivity. mdpi.com
One-Pot Synthesis Techniques for N-(4-hydroxyphenyl)acetamide Core Structures
One-pot syntheses are highly desirable in chemical manufacturing as they streamline processes, reduce waste, and improve efficiency. For the N-(4-hydroxyphenyl)acetamide core, one-pot methods have been developed that combine multiple reaction steps into a single procedure.
A prominent example is the synthesis starting from nitrobenzene. In a one-pot process, nitrobenzene can first be reduced to 4-aminophenol, which is then acetylated in the same reaction vessel to afford N-(4-hydroxyphenyl)acetamide. evitachem.com This approach avoids the isolation and purification of the intermediate 4-aminophenol. Catalytic reduction is a key technology enabling these one-pot syntheses, allowing for high selectivity and yield under optimized conditions. evitachem.com
The reductive carbonylation of nitrobenzene using a Pd(II)-complex catalyst, as mentioned previously, also represents a one-pot synthesis of N-(4-hydroxyphenyl)acetamide. mdpi.com This reaction elegantly combines reduction and acylation in a single catalytic cycle.
Derivatization Reactions and Functional Group Modifications of the N-(4-hydroxyphenyl)acetamide Scaffold
The N-(4-hydroxyphenyl)acetamide scaffold is a versatile platform for further chemical modifications to generate a wide array of analogues with potentially diverse properties. These modifications can be targeted at the aromatic ring, the amide group, or the hydroxyl group.
The introduction of a formyl (-CHO) group onto the aromatic ring of N-(4-hydroxyphenyl)acetamide can be achieved through various formylation reactions. A common method is the Vilsmeier-Haack reaction, which can be performed on the N-(4-hydroxyphenyl)acetamide core. evitachem.com This reaction introduces an aldehyde functionality, which can serve as a handle for further synthetic transformations such as aldol (B89426) condensations or reductions. evitachem.com The formylation of phenols can be highly selective, with a preference for para-substitution. If the para position is blocked, ortho-formylation can occur. orgsyn.org It is also possible to introduce more than one formyl group onto the benzene (B151609) nucleus, particularly with hydroxy- and aminophenols. orgsyn.org
The phenolic hydroxyl group of N-(4-hydroxyphenyl)acetamide can undergo esterification with various carboxylic acids or their derivatives. This reaction is a route to prodrugs or compounds with modified properties. The synthesis of esters of N-(4'-hydroxyphenyl)acetamide with 5-benzoyl-1-methylpyrrole-2-acetic acids has been reported. google.com This process involves first converting the carboxylic acid to a more reactive acyl halide, which is then reacted with N-(4'-hydroxyphenyl)acetamide in the presence of a base like pyridine (B92270). google.com
Similarly, the amide group can be modified, although this is less common than modifications at the hydroxyl group or the aromatic ring. More complex amides can be synthesized through the reaction of amines with activated carboxylic acids. For instance, a series of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide (B32628) analogues were synthesized by the ring-opening of an imide precursor with various amines. nih.gov
The N-(4-hydroxyphenyl)acetamide scaffold can be functionalized by the introduction of heterocyclic ring systems. This is often achieved by using a derivative of N-(4-hydroxyphenyl)acetamide that contains a reactive handle, such as a chloroacetamide group, as a precursor. This precursor can then react with various nucleophiles to build the heterocyclic moiety.
For example, N-(4-acetylphenyl)-2-chloroacetamide has been used as a versatile precursor for the synthesis of N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives. uea.ac.uk The chloroacetamide derivative can also react with other sulfur-containing heterocycles like 2-mercapto-4,6-dimethylnicotinonitrile (B1298107) and 6-amino-2-mercaptopyrimidin-4-ol to yield sulfide (B99878) products which can be further cyclized. uea.ac.uk These reactions demonstrate how the core acetamide structure can be elaborated to include complex heterocyclic systems.
Structural Elaboration via Condensation Reactions
The structural framework of N-Ethyl-N-(4-hydroxyphenyl)acetamide and its analogues can be further elaborated through various condensation reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecules. These reactions are fundamental in medicinal chemistry for the development of new derivatives with potentially enhanced or modified biological activities. Key condensation methodologies include the Knoevenagel condensation, ester formation via reaction with acyl halogenides, and Claisen-Schmidt type reactions.
One prominent example of structural elaboration is the Knoevenagel condensation , a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction. wikipedia.org This reaction is particularly useful for the synthesis of α,β-unsaturated cyanoacetamide derivatives. periodikos.com.br In a typical procedure, an N-substituted cyanoacetamide is reacted with an aromatic aldehyde in the presence of a base catalyst, such as trimethylamine, to yield the corresponding arylidene derivative. periodikos.com.br The mechanism involves the formation of a carbanion from the active methylene (B1212753) group of the cyanoacetamide, which then attacks the carbonyl carbon of the aldehyde. Subsequent elimination of a water molecule results in the formation of a carbon-carbon double bond. periodikos.com.br The efficiency and yield of the Knoevenagel condensation can be influenced by the nature of the substituents on the aromatic aldehyde and the reaction conditions. periodikos.com.br
Another significant method for structural modification is the formation of esters through condensation with acyl halogenides . This approach has been successfully employed in the synthesis of esters of N-(4'-hydroxyphenyl)acetamide. google.com The process involves the reaction of the hydroxyl group of the N-(4'-hydroxyphenyl)acetamide with an acyl halogenide, typically in the presence of a base like pyridine to neutralize the hydrogen halide byproduct. google.com This reaction effectively couples the N-(4'-hydroxyphenyl)acetamide moiety with various carboxylic acid derivatives, leading to the formation of a diverse range of ester analogues. The acyl halogenides themselves are often prepared from the corresponding carboxylic acids by treatment with reagents such as thionyl chloride or a phosphorus halide. google.com
The Claisen-Schmidt condensation , a base-catalyzed reaction between an aldehyde or ketone and an enolizable carbonyl compound, also serves as a valuable tool for structural elaboration. This methodology has been utilized in the synthesis of phthalide (B148349) derivatives starting from acetophenone (B1666503) precursors. mdpi.com In a relevant synthetic sequence, a 2-(N-acetyl)acetophenone derivative can be condensed with an aldehyde to generate a more complex structure. mdpi.com This type of reaction highlights the potential for using the acetyl group of N-aryl acetamides as a handle for further chemical transformations.
The following table summarizes key aspects of these condensation reactions for the structural elaboration of N-(4-hydroxyphenyl)acetamide analogues.
| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type |
| Knoevenagel Condensation | N-substituted cyanoacetamide, Aromatic aldehyde | Base catalyst (e.g., trimethylamine, piperidine) | α,β-Unsaturated cyanoacetamide derivative |
| Esterification | N-(4'-hydroxyphenyl)acetamide, Acyl halogenide | Base (e.g., pyridine) | Ester derivative |
| Claisen-Schmidt Condensation | N-acetylated aminophenol derivative, Aldehyde/Ketone | Base or Acid catalyst | Chalcone or related derivative |
Investigation of Impurity Formation Pathways during Synthesis
The synthesis of this compound and its analogues is susceptible to the formation of various impurities, which can arise from the starting materials, side reactions, or degradation of the final product. A thorough understanding of these impurity formation pathways is crucial for the development of robust and well-controlled manufacturing processes.
A primary route for the synthesis of N-aryl acetamides is the acetylation of the corresponding aminophenol. In the case of the closely related compound, paracetamol (N-(4-hydroxyphenyl)acetamide), the acetylation of p-aminophenol using acetic anhydride is a common industrial method. phlox.or.id Several impurities can be generated during this process.
One of the most significant impurities is the diacetylated product, N-(4-acetoxy-phenyl)acetamide . This impurity is formed when the hydroxyl group of the desired product undergoes further acetylation. The extent of its formation is dependent on the reaction conditions, such as the amount of acetylating agent used and the reaction temperature.
Another potential impurity is the starting material, p-aminophenol , which may remain unreacted if the acetylation is incomplete. The presence of unreacted starting materials can complicate the purification process and affect the quality of the final product.
Furthermore, side reactions can lead to the formation of other impurities. For instance, the formylation of aminophenols can result in a mixture of ortho- and para-isomers , which can be difficult to separate. orgsyn.org Although the primary reaction is N-acetylation, the possibility of C-acetylation on the aromatic ring, particularly under certain catalytic conditions, cannot be entirely ruled out, which would lead to isomeric impurities.
Degradation of the final product can also contribute to the impurity profile. A critical degradation product of N-(4-hydroxyphenyl)acetamide is N-acetyl-p-benzoquinone imine (NAPQI) . This highly reactive metabolite is known to be formed in vivo and is responsible for the hepatotoxicity associated with paracetamol overdose. nih.gov While primarily a metabolic product, the potential for its formation under certain oxidative conditions during synthesis or storage cannot be disregarded.
The table below outlines some of the potential impurities that may form during the synthesis of N-(4-hydroxyphenyl)acetamide and its N-ethyl analogue.
| Impurity Name | Potential Source of Formation |
| N-(4-acetoxyphenyl)acetamide | Diacetylation of the product |
| p-Aminophenol (or N-ethyl-p-aminophenol) | Incomplete acetylation (unreacted starting material) |
| Ortho-acetylated isomer | Side reaction during acetylation |
| N-acetyl-p-benzoquinone imine (NAPQI) | Oxidative degradation of the product |
Spectroscopic and Structural Characterization of N Ethyl N 4 Hydroxyphenyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No experimental ¹H or ¹³C NMR data for N-Ethyl-N-(4-hydroxyphenyl)acetamide has been found in the public domain. Therefore, a detailed analysis of its proton and carbon environments, including chemical shifts, coupling constants, and signal multiplicities, cannot be provided.
Proton (¹H) NMR Analysis
Specific ¹H NMR spectral data is unavailable.
Carbon-13 (¹³C) NMR Analysis
Specific ¹³C NMR spectral data is unavailable.
Vibrational Spectroscopy: Infrared (IR) Analysis
An experimental IR spectrum for this compound is not available. Consequently, a table of characteristic absorption bands corresponding to its functional groups (such as O-H, N-C=O, C-N, and aromatic C-H stretches) cannot be compiled.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Profiling
There is no documented mass spectrum for this compound. As a result, confirmation of its molecular weight by molecular ion peak (M+) and analysis of its fragmentation pattern are not possible.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization
Experimental UV-Vis absorption data, including the wavelength of maximum absorbance (λmax) which is crucial for understanding the electronic transitions within the molecule's chromophores, is not available.
Elemental Compositional Verification
No elemental analysis data, which would provide the experimental percentages of Carbon, Hydrogen, Nitrogen, and Oxygen to confirm the empirical and molecular formula, has been reported for this compound.
Lack of Crystallographic Data for this compound
Despite a comprehensive search of scientific databases and literature, no specific X-ray crystallography data for the solid-state molecular conformation of this compound could be located.
Extensive queries using various synonyms for the compound, including "N-Ethyl-N-(p-hydroxyphenyl)acetamide," "N-acetyl-N-ethyl-p-aminophenol," "N-ethyl-paracetamol," and its CAS number (91457-25-9), did not yield any published crystal structure information. The Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, does not appear to contain an entry for this specific molecule.
It is important to distinguish this compound from structurally related compounds for which crystallographic data are available. These include:
N-(4-hydroxyphenyl)acetamide (better known as Paracetamol or Acetaminophen)
N-(4-hydroxyphenethyl)acetamide
While the crystal structures of these related molecules have been determined and are well-documented, this information is not transferable to this compound due to differences in their molecular structures which would lead to different crystal packing and intermolecular interactions.
The absence of available data prevents the generation of the requested detailed section on the X-ray crystallography of this compound, including data tables on its crystal system, space group, unit cell dimensions, and other conformational details.
Further experimental research would be required to determine the crystal structure of this compound.
Computational and Theoretical Investigations of N Ethyl N 4 Hydroxyphenyl Acetamide
Density Functional Theory (DFT) Studies for Electronic and Structural Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. DFT calculations have been instrumental in elucidating the characteristics of acetamide (B32628) derivatives. For N-Ethyl-N-(4-hydroxyphenyl)acetamide, DFT studies offer a detailed understanding of its geometry, conformational preferences, and electronic orbitals.
The three-dimensional arrangement of atoms in a molecule dictates its physical and chemical properties. Geometrical optimization using DFT methods allows for the determination of the most stable conformation of this compound. Theoretical studies on related N-alkylated acetamides, such as N-ethyl,N-methylacetamide, have shown that the conformational preferences are influenced by both steric and electronic effects.
Table 1: Predicted Optimized Geometrical Parameters for a Representative Acetamide Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.23 | ||
| C-N (amide) | 1.37 | ||
| N-C (ethyl) | 1.46 | ||
| C-C (ethyl) | 1.53 | ||
| O-C-N | 122.0 | ||
| C-N-C (ethyl) | 118.0 | ||
| C-N-C (acetyl) | 120.0 | ||
| O=C-N-C (ethyl) | ~180 (trans) |
Note: The data in this table is representative of typical bond lengths and angles for N-alkylated acetamides and is intended to be illustrative for this compound.
Frontier Molecular Orbital (FMO) theory is pivotal in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-hydroxyphenyl ring, particularly the phenolic oxygen and the aromatic pi system. The LUMO, conversely, is likely to be distributed over the acetamide group, specifically the carbonyl carbon and oxygen atoms. This distribution suggests that the phenolic ring is the primary site for electrophilic attack, while the acetamide moiety is more susceptible to nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Energies for a Phenolic Acetamide Derivative
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -0.5 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These values are illustrative and based on DFT calculations of structurally similar phenolic compounds.
From the HOMO and LUMO energy values, several quantum chemical reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a more nuanced understanding of its reactivity profile.
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of an atom to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).
Table 3: Calculated Quantum Chemical Reactivity Descriptors for a Representative Phenolic Acetamide Derivative
| Descriptor | Value (eV) |
| Ionization Potential (I) | 5.8 |
| Electron Affinity (A) | 0.5 |
| Electronegativity (χ) | 3.15 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.38 |
| Electrophilicity Index (ω) | 1.87 |
Note: These descriptors are derived from the representative FMO energies in Table 2.
Molecular Dynamics (MD) Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering valuable insights into intermolecular interactions. For this compound, MD simulations, particularly in an aqueous environment, can reveal how the molecule interacts with its surroundings.
The key functional groups of this compound—the phenolic hydroxyl group, the amide nitrogen, and the carbonyl oxygen—are all capable of forming hydrogen bonds. MD simulations can elucidate the nature and lifetime of these hydrogen bonds with water molecules or other solute molecules. The phenolic -OH group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. The amide nitrogen, being part of a tertiary amide, is not a hydrogen bond donor but can influence the electronic environment of the carbonyl group.
Simulations can also shed light on the hydrophobic interactions involving the ethyl group and the phenyl ring. These interactions are crucial in understanding the solubility and partitioning behavior of the molecule in different environments. By analyzing the radial distribution functions from MD trajectories, the specific atoms involved in these interactions and their average distances can be determined, providing a detailed map of the solvation shell around the molecule.
Theoretical Studies on Reaction Mechanisms and Pathways
Theoretical studies are instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For this compound, such studies can predict its reactivity and degradation pathways.
One area of interest is the susceptibility of the molecule to hydrolysis, oxidation, and other degradation reactions. Theoretical investigations into the degradation of the parent compound, N-(4-hydroxyphenyl)acetamide (acetaminophen), have shown that reactions can be initiated by radical species like the hydroxyl radical (•OH). nih.gov These studies suggest that radical addition to the benzene (B151609) ring is a major degradation pathway. nih.gov Similar mechanisms can be postulated for this compound, where the presence of the ethyl group might influence the regioselectivity of such attacks.
Furthermore, computational studies can explore the mechanism of reactions involving the functional groups, such as the acylation or alkylation of the phenolic hydroxyl group. By modeling the reaction coordinates and calculating the energy barriers for different pathways, the most favorable reaction mechanisms can be identified.
In Silico Predictions of Chemical Behavior and Interactions
In silico methods encompass a broad range of computational tools used to predict the properties and behavior of chemical compounds. These predictions are based on the molecular structure and can provide valuable information without the need for experimental testing.
For this compound, in silico models can be used to predict a variety of properties, including its physicochemical characteristics (e.g., logP, solubility), pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity. bohrium.comjonuns.com Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with biological activity or other properties, are a key component of in silico toxicology. bohrium.comjonuns.comnih.gov
These predictive models can flag potential liabilities early in the research and development process. For instance, predictions might indicate the potential for the molecule to be a substrate or inhibitor of certain metabolic enzymes, or to have off-target effects. The interactions of this compound with biological macromolecules, such as enzymes and receptors, can also be modeled using techniques like molecular docking. These simulations can predict the binding affinity and orientation of the molecule within a protein's active site, providing insights into its potential biological effects.
Chemical Reactivity and Mechanistic Studies of N Ethyl N 4 Hydroxyphenyl Acetamide
Oxidation-Reduction Chemistry of the N-(4-hydroxyphenyl)acetamide Moiety
The N-(4-hydroxyphenyl)acetamide core is susceptible to oxidation-reduction reactions, a characteristic influenced by the electron-rich phenolic ring. Oxidation of analogous N-acyl-p-aminophenol compounds can lead to the formation of reactive intermediates like N-acyl-p-benzoquinone imines. nih.gov
In a specific reaction with diiodine, N-(4-hydroxyphenyl)acetamide undergoes a redox process that results in the formation of an ionic salt with the formula {[(PACET)₂H⁺]₂·(I₈)²⁻}, where PACET represents N-(4-hydroxyphenyl)acetamide. This reaction involves the simultaneous reduction of iodine to iodide. rsc.org Furthermore, N-(4-hydroxyphenyl)acetamide has been shown to inhibit the catalytic activity of horseradish peroxidase in the oxidation of iodides. rsc.org
Nucleophilic and Electrophilic Reactivity of Functional Groups
The reactivity of N-Ethyl-N-(4-hydroxyphenyl)acetamide is characterized by the nucleophilic and electrophilic nature of its constituent functional groups. The electron-rich atoms—oxygen and nitrogen—are primary sites for nucleophilic attack, where they can donate a pair of electrons to form a new covalent bond. libretexts.org Conversely, the carbonyl carbon of the amide group is an electrophilic center, susceptible to attack by nucleophiles. libretexts.org
The key functional groups and their potential reactivity are:
Phenolic Hydroxyl Group (-OH): The oxygen atom possesses lone pairs of electrons, making it a nucleophilic site. This group can be deprotonated to form a more potent phenoxide nucleophile.
Amide Group (-NHC(O)CH₂CH₃): The nitrogen atom has a lone pair of electrons, but its nucleophilicity is diminished due to resonance with the adjacent carbonyl group. The carbonyl oxygen is a nucleophilic center, while the carbonyl carbon is electrophilic. libretexts.org
Aromatic Ring: The benzene (B151609) ring is electron-rich and can undergo electrophilic substitution reactions. The hydroxyl and amide groups are activating substituents that direct incoming electrophiles to the ortho positions.
The molecule as a whole can react with both electrophiles and nucleophiles, depending on the specific reaction conditions and the nature of the attacking species.
Acid-Base Catalyzed Hydrolysis Mechanisms
The amide linkage in this compound can be cleaved through hydrolysis, a reaction that can be catalyzed by both acids and bases. Amides are generally less reactive towards hydrolysis than esters. viu.ca
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis mechanism typically involves the following steps:
Protonation of the carbonyl oxygen of the amide group by a hydroxonium ion (H₃O⁺). libretexts.orgchemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack by a water molecule on the protonated carbonyl carbon. chemguide.co.uk
Proton transfer from the attacking water molecule to the nitrogen atom of the amide.
Cleavage of the carbon-nitrogen bond, leading to the formation of a carboxylic acid (acetic acid) and an amine (N-ethyl-4-aminophenol).
Regeneration of the acid catalyst. libretexts.org
Base-Catalyzed Hydrolysis (Saponification):
In the presence of a strong base, such as hydroxide (B78521) (OH⁻), the hydrolysis proceeds via a different mechanism:
Nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the amide.
Formation of a tetrahedral intermediate.
Elimination of the ethyl-amino-phenoxide leaving group.
An acid-base reaction between the carboxylic acid and the strongly basic leaving group, resulting in the formation of a carboxylate salt and N-ethyl-4-aminophenol.
It is important to note that unlike in acid-catalyzed hydrolysis, the hydroxide ion is consumed in the reaction and is therefore a reagent rather than a catalyst. youtube.com
Coordination Chemistry with Metal Ions (e.g., Fe(III), Co(II), Ni(II), Cu(II))
N-(4-hydroxyphenyl)acetamide and its derivatives are known to form coordination complexes with various metal ions. These interactions are significant in understanding the biological activity and potential applications of these compounds. The molecule can act as a bidentate ligand, coordinating with metal ions through its donor atoms. openaccessjournals.comopenaccessjournals.com
Experimental evidence from studies on the parent compound, N-(4-hydroxyphenyl)acetamide, suggests that it coordinates with metal ions through the oxygen atom of the phenolic hydroxyl group and the nitrogen atom of the amide group. openaccessjournals.comopenaccessjournals.comamazonaws.com Spectroscopic analyses, such as FTIR, UV, and MS, have been employed to identify these binding sites. openaccessjournals.comamazonaws.com The interaction with a metal ion, for instance, Fe(III), leads to noticeable shifts in the vibrational frequencies of the -OH and -NH groups in the FTIR spectrum, confirming their involvement in coordination. openaccessjournals.comopenaccessjournals.com
| Metal Ion | Coordination Site | Stoichiometry (Ligand:Metal) | Supporting Evidence |
|---|---|---|---|
| Fe(III) | Oxygen of -OH group and Nitrogen of -NH group | 2:1 | FTIR, UV, MS openaccessjournals.comopenaccessjournals.com |
| Cu(II) | O-donor and N-donor atoms | 2:1 | FTIR, UV, MS amazonaws.com |
| Mg(II) | O-donor and N-donor atoms | 2:1 | FTIR, UV, MS amazonaws.com |
Reactions with Halogenating Agents (e.g., Diiodine)
N-(4-hydroxyphenyl)acetamide reacts directly with diiodine to form an ionic salt. This reaction involves the formation of a polyiodide dianion, specifically (I₈)²⁻, with the simultaneous reduction of iodine to iodide. rsc.org The resulting compound has the formula {[(PACET)₂H⁺]₂·(I₈)²⁻}. rsc.org This demonstrates the reducing capability of the N-(4-hydroxyphenyl)acetamide moiety in the presence of a halogenating agent like diiodine.
Investigation of Photodegradation Pathways (for related derivatives)
The study of the photodegradation of this compound is informed by research on structurally similar compounds, particularly N-acetyl-p-aminophenol (Acetaminophen or Paracetamol), which is a widely studied N-acyl-p-aminophenol derivative. The degradation of these phenolic compounds, particularly under photocatalytic conditions, involves complex reaction pathways initiated by the generation of highly reactive oxygen species (ROS).
Systematic investigations into the photocatalytic degradation of paracetamol using catalysts like titanium dioxide (TiO₂) reveal that hydroxyl radicals (•OH) are the primary species responsible for the compound's breakdown. acs.org The initial and dominant degradation mechanism involves the addition of these hydroxyl radicals onto the aromatic ring of the paracetamol molecule. acs.org This hydroxylation occurs at the ortho, meta, and para positions relative to the existing hydroxyl group, leading to the formation of various hydroxylated intermediates. acs.org
Further oxidation of these initial products generates smaller molecules, such as carboxylic acids, and eventually leads to the mineralization of the compound into carbon dioxide, water, and inorganic ions like ammonium (B1175870) and nitrate. acs.org
Several distinct degradation pathways for acetaminophen (B1664979) have been proposed based on the identification of intermediate products in various advanced oxidation processes (AOPs). nih.govresearchgate.net These pathways can be broadly categorized as follows:
Hydroxylation: This is considered the most prevalent pathway. The attack of hydroxyl radicals on the aromatic ring leads to the formation of intermediates like N-(3,4-dihydroxyphenyl) acetamide (B32628) and N-(2,4-dihydroxyphenyl)acetamide. nih.gov Subsequent oxidation of these dihydroxy derivatives can produce hydroquinone (B1673460) and 1,4-benzoquinone. nih.govresearchgate.net
Direct Cleavage: This pathway involves the direct breaking of the aromatic ring, leading to the formation of smaller aliphatic acids. nih.gov
Amide Group Fission: Another identified mechanism involves the cleavage of the amide group (CH₃–C=O). This fission can lead to the formation of aminophenol. acs.org
Coupling/Dimerization: Under certain conditions, phenoxyl radicals can combine with a parent molecule to form dimers, which can then undergo further oxidation. nih.gov
The specific intermediates formed depend on the experimental conditions, such as the type of photocatalyst, pH, and the specific AOP employed. openresearchlibrary.orgnih.gov For instance, studies using ZnO and Bi₂O₃ photocatalysts under UV and sunlight have also demonstrated effective degradation of paracetamol, achieving total degradation within 90 minutes under certain conditions. nih.gov
The identification of these intermediate products is crucial for understanding the complete degradation mechanism. Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to detect and identify these transient species. acs.org
Research Findings on Paracetamol Degradation Intermediates
The following table summarizes key intermediates identified during the photodegradation of Paracetamol, a close derivative of this compound.
| Intermediate Product | Proposed Formation Pathway | Reference |
| N-(3,4-dihydroxyphenyl) acetamide | Hydroxylation of the aromatic ring | nih.gov |
| Hydroquinone | Oxidation of hydroxylated intermediates | nih.govresearchgate.net |
| 1,4-Benzoquinone | Oxidation of hydroquinone | nih.govresearchgate.net |
| 4-Aminophenol (B1666318) | Cleavage of the acetyl-amino group | nih.govacs.org |
| Acetic Acid | Further oxidation of ring-opened products | nih.gov |
| Formic Acid | Further oxidation of ring-opened products | nih.gov |
| Oxalic Acid | Further oxidation of ring-opened products | nih.gov |
These findings on related derivatives provide a foundational understanding of the potential photodegradation pathways for this compound, suggesting that its environmental fate under irradiation is likely governed by similar mechanisms of hydroxylation, oxidation, and eventual mineralization.
Biochemical Interaction Research with N Ethyl N 4 Hydroxyphenyl Acetamide
Molecular Interactions with Enzymatic Systems
N-Ethyl-N-(4-hydroxyphenyl)acetamide and its derivatives have been the subject of research to understand their interactions with several critical enzymatic systems. These investigations have shed light on their potential to modulate cyclooxygenase enzymes, inhibit peroxidase enzymes, and interact with carbonic anhydrases.
Elucidation of Cyclooxygenase (COX) Enzyme Modulation
Cyclooxygenase (COX) enzymes are pivotal in the biosynthesis of prostanoids, mediating inflammatory and physiological processes. nih.gov Research into derivatives of this compound has explored their capacity to modulate these enzymes. For instance, the conversion of related diphenylamine (B1679370) carboxylates into amides has been shown to eliminate COX inhibition while preserving other biological activities. nih.gov This suggests that the acetamide (B32628) moiety can be a critical determinant in the interaction with COX enzymes. The goal of such research is often to design compounds that can selectively target other molecular pathways without the gastrointestinal side effects associated with non-selective COX inhibition. nih.gov
Peroxidase Enzyme Inhibition Mechanisms (e.g., Thyroid Peroxidase)
Peroxidase enzymes, such as thyroid peroxidase (TPO), are crucial for various biological functions, including hormone synthesis. wikipedia.org TPO, in particular, is essential for the production of thyroid hormones by catalyzing the oxidation of iodide ions. wikipedia.org While direct studies on this compound's effect on TPO are not extensively detailed in the provided context, the broader class of compounds with similar structural features has been investigated for their peroxidase interactions. For example, horseradish peroxidase-catalyzed reactions involving structurally related compounds have been shown to involve free radical formation, a mechanism that can be inhibited by antioxidants. nih.gov Autoantibodies against TPO are a hallmark of autoimmune thyroid diseases like Hashimoto's thyroiditis, highlighting the clinical significance of substances that can modulate this enzyme's activity. nih.gov
Carbonic Anhydrase Inhibition Studies (for related acetamide derivatives)
Carbonic anhydrases (CAs) are a family of enzymes involved in numerous physiological processes, including pH regulation and CO2 homeostasis. nih.gov The inhibition of specific CA isoforms is a therapeutic strategy for various conditions. mdpi.com Studies on acetamide derivatives have demonstrated their potential as potent and selective inhibitors of certain human carbonic anhydrase (hCA) isoforms, such as hCA IX and hCA XII, which are linked to tumor progression. nih.gov For example, new 7-hydroxycoumarin acetamide derivatives have shown Kᵢ values in the low micromolar and even nanomolar range against these cancer-related isoforms. nih.govchemrxiv.org The structural features of these acetamide derivatives, including the nature of the linker and tail groups, are crucial for their inhibitory potency and selectivity. nih.govmdpi.com
Table 1: Inhibition Constants (Kᵢ) of Selected Acetamide Derivatives against Human Carbonic Anhydrase Isoforms
| Compound Type | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference |
|---|---|---|---|
| 7-hydroxycoumarin acetamide derivatives | 0.58–3.33 µM | 0.48–2.59 µM | nih.gov |
| Sulfonyl semicarbazides | 26–114-fold less affinity than for hCA XII | 0.59–0.79 nM | nih.gov |
| Coumarin-based sulfonamides (e.g., 18f) | 21 nM | 5 nM | chemrxiv.org |
Exploration of Endogenous System Modulation (e.g., Endocannabinoid System)
The endocannabinoid system (ECS) is a widespread signaling system that plays a role in maintaining homeostasis. nih.gov It comprises cannabinoid receptors, endogenous cannabinoids (endocannabinoids), and the enzymes responsible for their synthesis and degradation. nih.gov While direct interaction of this compound with the endocannabinoid system is not explicitly detailed, the system's broad influence on various physiological processes makes it a plausible area for future investigation. The ECS is known to interact with other signaling systems, and compounds that modulate it can have far-reaching effects. nih.gov
In Vitro Metabolic Pathway Elucidation and Metabolite Identification
Understanding the metabolic fate of this compound is crucial for characterizing its complete biochemical profile. In vitro studies are instrumental in identifying the enzymes involved in its biotransformation and the resulting metabolites.
Cytochrome P450 Enzyme-Mediated Biotransformations
The cytochrome P450 (CYP) superfamily of enzymes is a primary driver of phase I metabolism for a vast array of xenobiotics. nih.govmdpi.com These enzymes, predominantly located in the liver, catalyze oxidative reactions that are often the first step in drug metabolism. nih.govwalshmedicalmedia.com While specific studies detailing the CYP-mediated metabolism of this compound are not provided, the general pathways for structurally similar compounds involve hydroxylation and N-dealkylation. fhnw.ch For instance, the metabolism of other N-alkylated compounds has been shown to be mediated by various CYP isoforms, including CYP3A4, CYP2D6, CYP2C19, and CYP1A2, leading to the formation of hydroxylated and dealkylated metabolites. mdpi.comwalshmedicalmedia.com The specific metabolites formed would depend on the precise CYP isoforms involved and the substrate's structure.
Table 2: Major Cytochrome P450 Isoforms and Their Role in Drug Metabolism
| CYP Isoform | Percentage of Drug Metabolism | Key Functions |
|---|---|---|
| CYP3A4/5 | >30-50% | Metabolism of over half of clinically used drugs. walshmedicalmedia.comresearchgate.net |
| CYP2D6 | ~25-50% | Metabolism of approximately 25% of clinical drugs; highly polymorphic. nih.govwalshmedicalmedia.com |
| CYP2C9 | - | Important for the metabolism of various drugs. walshmedicalmedia.com |
| CYP2C19 | - | Metabolizes several classes of drugs; exhibits genetic polymorphism. walshmedicalmedia.com |
| CYP1A2 | - | Involved in the metabolism of procarcinogens and some drugs. nih.gov |
Phase II Conjugation Chemistry (e.g., Glutathione (B108866) Conjugation)
Phase II metabolism typically involves the conjugation of a xenobiotic or its metabolites with endogenous molecules to increase water solubility and facilitate excretion. Glutathione (GSH) conjugation, catalyzed by glutathione S-transferases (GSTs), is a critical detoxification pathway for reactive electrophilic species.
A thorough search of scientific databases and literature yields no specific studies investigating the Phase II glutathione conjugation of this compound. Consequently, there is no available data on whether this compound or its Phase I metabolites serve as substrates for glutathione S-transferases, nor are there any characterized glutathione conjugates of this compound.
Chemical Reactivity of Formed Metabolites
The bioactivation of a compound can lead to the formation of chemically reactive metabolites, which may play a role in toxicity. For many phenolic compounds, oxidation can lead to the formation of reactive species such as quinoneimines.
There is no published research specifically detailing the metabolic pathways of this compound, and therefore, no information on the identity or chemical reactivity of its potential metabolites. Studies on the formation of reactive intermediates from this specific compound have not been found in the scientific literature.
Macromolecular Binding Studies (e.g., protein adduct formation)
Reactive metabolites can covalently bind to macromolecules such as proteins, which can lead to cellular dysfunction and toxicity. The formation of protein adducts is often studied as a biomarker of bioactivation.
No studies have been published that investigate the potential for this compound or its metabolites to form covalent adducts with proteins or other macromolecules. As a result, there is no data available on specific protein targets or the extent of macromolecular binding related to this compound.
Analytical Methodologies Development for N Ethyl N 4 Hydroxyphenyl Acetamide Research
Advanced Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a compound like N-Ethyl-N-(4-hydroxyphenyl)acetamide, advanced methods such as HPLC and UPLC-MS/MS are employed for precise quantification and identification, while TLC serves as a valuable tool for rapid purity checks.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical method for the qualitative and quantitative analysis of pharmaceutical compounds. amazonaws.com The development of a robust HPLC method for this compound would involve the systematic optimization of several key parameters to achieve adequate separation from impurities and other matrix components. amazonaws.comnih.gov
The process begins with understanding the physicochemical properties of the molecule, such as its polarity, solubility, and pKa value. amazonaws.com Given its phenolic hydroxyl group and acetamide (B32628) structure, a reversed-phase HPLC (RP-HPLC) approach is typically most suitable. scielo.br In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. scielo.brnih.gov
Method optimization involves adjusting the mobile phase composition, which is often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The pH of the aqueous phase is critical for controlling the retention time of ionizable compounds. The flow rate, column temperature, and injection volume are also fine-tuned to ensure sharp, symmetrical peaks and a reasonable run time. nih.govscielo.br Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. nih.gov Validation of the developed method according to ICH guidelines ensures its accuracy, precision, linearity, specificity, and robustness. amazonaws.comnih.gov
Table 1: Typical Parameters for HPLC Method Development
| Parameter | Description | Typical Values/Options |
|---|---|---|
| Stationary Phase | The column packed with porous material where separation occurs. | Reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). scielo.br |
| Mobile Phase | The solvent that moves the sample through the column. | Isocratic or gradient elution with a mixture of Acetonitrile/Methanol and a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer). nih.govnih.gov |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | 0.8 - 1.5 mL/min. scielo.br |
| Detection | The method used to visualize the analyte as it elutes from the column. | UV-Vis Detector set at a specific wavelength (e.g., 218-275 nm). scielo.brnih.gov |
| Column Temperature | Controlled temperature to ensure reproducible retention times. | Ambient or controlled, e.g., 25-40 °C. scielo.brnih.gov |
| Injection Volume | The amount of sample introduced into the system. | 10 - 20 µL. scielo.br |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications
For highly sensitive and selective quantification, particularly in complex biological matrices, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method. This technique couples the high-resolution separation power of UPLC, which uses smaller column particles for faster and more efficient separations, with the specificity of tandem mass spectrometry.
In a UPLC-MS/MS method for a compound like this compound, the analyte is first separated on a UPLC column (e.g., an Acquity BEH C18). fhnw.ch It then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). The first quadrupole of the mass spectrometer selects the precursor ion (the protonated molecule, [M+H]⁺). This ion is then fragmented in a collision cell, and the second quadrupole selects specific product ions for detection. fhnw.ch This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise. fhnw.ch The method allows for the detection of trace amounts of the compound and its potential metabolites.
Table 2: UPLC-MS/MS Parameters for Analysis of a Structurally Similar Compound (4-OH-EPT)
| Parameter | Specification | Source |
|---|---|---|
| UPLC System | Waters Acquity UPLC™ | fhnw.ch |
| Column | Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) | fhnw.ch |
| Mobile Phase | A: 5 mM ammonium (B1175870) formate (B1220265) (pH 10.2), B: Methanol (MeOH) | fhnw.ch |
| Flow Rate | 0.5 mL/min | fhnw.ch |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | fhnw.ch |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | fhnw.ch |
| MRM Transitions | m/z 247.4 > 160.0 and m/z 247.4 > 100.0 | fhnw.ch |
| Cone Voltage | 15 V | fhnw.ch |
| Collision Energy | 20 eV | fhnw.ch |
Thin Layer Chromatography (TLC) for Purity Assessment
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for separating mixtures and assessing the purity of a compound. amazonaws.comresearchgate.net It involves a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate, and a mobile phase, which is a solvent or solvent mixture. amazonaws.com
For purity assessment of this compound, a small spot of the sample solution is applied to the TLC plate. The plate is then placed in a sealed chamber containing the mobile phase. As the solvent moves up the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. amazonaws.com After development, the separated spots are visualized, commonly under UV light at 254 nm. nih.gov The purity is assessed by the presence of a single spot; the appearance of multiple spots indicates the presence of impurities. researchgate.net The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system. stevens.edu
Spectrophotometric Quantification Methods
UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of compounds that absorb light in the UV or visible range. mdpi.com For a compound like this compound, direct quantification is possible due to its chromophoric structure. However, to enhance sensitivity and selectivity, especially in complex mixtures, methods often involve a chemical derivatization reaction to produce a colored product. nih.govinovatus.es
One common approach involves diazotization, where the compound (after hydrolysis of the amide to an amine) reacts with a nitrite (B80452) source in an acidic medium to form a diazonium salt. This salt is then coupled with another reagent (a coupling agent) in a basic solution to form a stable, intensely colored azo dye. inovatus.es The absorbance of this colored solution is measured at its wavelength of maximum absorbance (λmax), and the concentration is determined using a calibration curve that follows Beer's law. inovatus.es The method's validity is established by determining its linear range, molar absorptivity, limit of detection (LOD), and limit of quantification (LOQ). inovatus.esjrasb.com
Table 3: Key Parameters in Spectrophotometric Method Development for Paracetamol Analogs
| Parameter | Description | Example Finding | Source |
|---|---|---|---|
| Principle | Reaction to form a light-absorbing product. | Diazotization followed by coupling with a reagent to form a colored azo dye. | inovatus.es |
| λmax | Wavelength of maximum absorbance. | 429 nm | inovatus.es |
| Linear Range | Concentration range where absorbance is proportional to concentration. | 5 - 40 µg/mL | inovatus.es |
| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a given wavelength. | 3177 L·mol⁻¹·cm⁻¹ | inovatus.es |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | 0.1413 µg/mL | inovatus.es |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively measured with acceptable precision. | 0.4281 µg/mL | inovatus.es |
Adsorption and Removal Mechanism Investigations (Methodological Focus)
Investigating the adsorption of this compound onto various materials is crucial for understanding its environmental fate and developing remediation strategies. The methodological focus of these studies is on characterizing the equilibrium and kinetics of the adsorption process.
Adsorption Isotherm Models and Kinetics
Adsorption Isotherm Models are mathematical equations that describe the equilibrium of adsorption, relating the amount of adsorbate on the adsorbent (qe) to its concentration in the solution (Ce) at a constant temperature. razi.ac.ir The two most commonly used models are the Langmuir and Freundlich isotherms.
Langmuir Isotherm: This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. razi.ac.irresearchgate.net It suggests that once a site is occupied, no further adsorption can take place there.
Freundlich Isotherm: This model is empirical and describes reversible adsorption. It is not restricted to monolayer formation and can be applied to multilayer adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat. razi.ac.irmdpi.com
By fitting experimental equilibrium data to these models, researchers can infer the nature of the adsorbent surface and the adsorption mechanism. razi.ac.ir
Adsorption Kinetics studies describe the rate of adsorbate uptake and the controlling mechanism of the adsorption process. mdpi.com Common kinetic models include the pseudo-first-order and pseudo-second-order models.
Pseudo-First-Order Model: This model assumes that the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. It is generally applicable over the initial stage of an adsorption process.
Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemical sorption or chemisorption, involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net A good fit to this model often suggests that chemisorption is the dominant mechanism. researchgate.net
Table 4: Comparison of Common Adsorption Isotherm and Kinetic Models
| Model Type | Model Name | Key Assumption/Description |
|---|---|---|
| Isotherm | Langmuir | Adsorption is limited to a monolayer on a homogeneous surface with a finite number of identical sites. researchgate.net |
| Isotherm | Freundlich | Describes multilayer adsorption on a heterogeneous surface with non-uniform energy of adsorption. mdpi.com |
| Kinetics | Pseudo-First-Order | The rate of adsorption is proportional to the number of available sites. |
| Kinetics | Pseudo-Second-Order | The rate-limiting step is chemisorption, and the adsorption capacity is proportional to the number of active sites. researchgate.net |
Structure Activity Relationship Sar Studies of N Ethyl N 4 Hydroxyphenyl Acetamide and Its Analogues
Correlating Structural Features with Chemical Reactivity Profiles
The chemical reactivity of N-Ethyl-N-(4-hydroxyphenyl)acetamide and its analogues is intrinsically linked to their structural components, namely the substituted phenyl ring, the hydroxyl group, and the N-ethyl acetamide (B32628) side chain. The reactivity of this class of compounds is often centered around the phenolic hydroxyl group and the amide functionality.
The oxidation of the phenolic structure is a key aspect of the reactivity profile for many p-aminophenol derivatives. pharmaffiliates.com For instance, in the well-studied analogue paracetamol (N-(4-hydroxyphenyl)acetamide), oxidation by cytochrome P450 enzymes leads to the formation of a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). nih.govnih.gov This electrophilic intermediate is central to the compound's toxicological profile, as it can form adducts with cellular macromolecules. nih.gov The presence of the N-ethyl group in this compound, as opposed to the N-hydrogen in paracetamol, can influence the rate and outcome of such bio-oxidative processes.
Studies on 3,5-disubstituted analogues of paracetamol have demonstrated that the nature of the substituents on the aromatic ring significantly alters the molecule's oxidation potential. pharmaffiliates.com Electron-donating groups (e.g., -CH3, -OCH3) decrease the half-wave oxidation potential, making the compound easier to oxidize. pharmaffiliates.com Conversely, electron-withdrawing halogen substituents (-F, -Cl, -Br, -I) increase the oxidation potential, rendering the molecule more resistant to oxidation. pharmaffiliates.com This principle suggests that the reactivity of this compound analogues could be finely tuned by introducing various substituents on the phenyl ring.
Impact of Physicochemical Parameters on Intermolecular Interactions
The way this compound and its analogues interact with other molecules is governed by a range of physicochemical parameters. These include the molecule's lipophilicity, polarity, and the steric and electronic properties of its constituent parts.
Lipophilicity and Polarity Effects
Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a critical determinant of how a molecule distributes between aqueous and lipid environments. researchgate.net This property influences its ability to cross biological membranes and interact with hydrophobic pockets in proteins. The introduction of an ethyl group on the amide nitrogen of this compound increases its lipophilicity compared to paracetamol. This modification can lead to altered pharmacokinetic and pharmacodynamic properties. For instance, creating more lipophilic derivatives of paracetamol has been a strategy to develop new chemical entities with different biological profiles. researchgate.netnih.gov
Steric and Electronic Influences of Substituents
Substituents on the this compound scaffold can exert profound steric and electronic effects on its intermolecular interactions.
Steric Influences: The size and shape of substituents can create steric hindrance, which may prevent or modify the molecule's ability to bind to a target site. The ethyl group on the nitrogen atom is larger than a hydrogen atom, and this increased bulk can influence the preferred conformation of the side chain relative to the phenyl ring, thereby affecting how the molecule presents itself for interaction. In a series of synthetic cathinones, which are structurally distinct but also feature an ethyl-amino group, the length of the alpha-carbon side chain was found to be a key factor in their cytotoxic profile, highlighting the importance of steric factors. cymitquimica.com
Electronic Influences: The electronic nature of substituents on the phenyl ring modifies the electron density distribution across the molecule, affecting its reactivity and non-covalent interactions. As mentioned earlier, electron-donating groups increase the electron density of the phenyl ring, making the phenolic hydroxyl group more susceptible to oxidation. pharmaffiliates.com Conversely, electron-withdrawing groups decrease the ring's electron density. These changes also influence the acidity of the phenolic proton and the strength of hydrogen bonds the molecule can form. For example, in methylated butadienes, even the weak electronic effects of methyl groups were found to alter reaction dynamics by influencing the initial path taken by the excited molecule. nih.gov This demonstrates that even subtle electronic perturbations can have significant consequences for molecular behavior.
A summary of how different substituents on the phenyl ring of paracetamol analogues affect their oxidation potential is presented below.
| Substituent (R at 3 and 5 positions) | Substituent Type | Change in Oxidation Potential vs. Paracetamol |
| -CH3 | Electron-donating | Decreased |
| -OCH3 | Electron-donating | Decreased |
| -SCH3 | Electron-donating | Decreased |
| -F | Electron-withdrawing | Increased |
| -Cl | Electron-withdrawing | Increased |
| -Br | Electron-withdrawing | Increased |
| -I | Electron-withdrawing | Increased |
This table is based on data from studies on 3,5-disubstituted analogues of paracetamol. pharmaffiliates.com
Conformational Effects on Molecular Behavior
The three-dimensional shape, or conformation, of this compound is not static and plays a crucial role in its molecular behavior. The molecule can adopt different spatial arrangements through rotation around its single bonds, particularly the bond connecting the amide group to the phenyl ring and the bonds within the N-ethyl group.
In the crystal structure of the parent compound, N-(4-hydroxyphenyl)acetamide, the molecule is not perfectly planar. There is a significant twist of about 22.6 degrees around the C-N bond that connects the amide nitrogen to the phenyl ring. researchgate.net This deviation from planarity affects the conjugation between the nitrogen lone pair and the aromatic system.
Theoretical studies on related, smaller amides like N-ethyl,N-methylacetamide provide insight into the conformational preferences of the N-ethyl group. These studies indicate that the ethyl group often adopts a conformation where it is twisted out of the plane of the amide bond. researchgate.net This is influenced by a balance of steric repulsion and hyperconjugative effects.
In a broader context, conformational analysis of N,N-diethyl-2-[(4'-substituted) phenylthio]acetamides, which also contain an N-diethyl acetamide moiety, has shown the existence of multiple stable conformers (e.g., gauche and cis). nih.gov The relative population of these conformers was found to be dependent on the polarity of the solvent, with more polar solvents favoring the more polar conformer. nih.gov This suggests that the biological environment can influence the conformational equilibrium of this compound, which in turn could affect its recognition by and interaction with biological targets.
Computational Chemistry in SAR Elucidation
Computational chemistry provides powerful tools for understanding the structure-activity relationships of molecules like this compound at a molecular level. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics simulations can correlate structural or physicochemical properties with chemical reactivity and biological activity. nih.gov
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their activities. nih.gov For a series of this compound analogues, a QSAR study could be developed by calculating various molecular descriptors (e.g., lipophilicity, electronic parameters, steric descriptors) and correlating them with an observed chemical property, such as reaction rate or binding affinity. This can help identify the key structural features that govern the activity of interest.
Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the geometric and electronic properties of individual molecules. For example, DFT calculations have been employed to study the conformational preferences of related amides and to analyze the orbital interactions that stabilize different conformers. nih.gov Such calculations can predict properties like ionization potential, electron affinity, and the distribution of electrostatic potential on the molecular surface, all of which are relevant to chemical reactivity and intermolecular interactions. These methods can also be used to model reaction pathways, for instance, to investigate the mechanism of oxidation of the phenolic ring.
Molecular docking and molecular dynamics simulations can be used to model the interaction of this compound and its analogues with specific biological targets, such as enzymes or receptors. These simulations can predict the preferred binding pose of the molecule and estimate the binding free energy, providing a structural basis for its activity. By comparing the docking scores and interaction patterns of a series of analogues, one can rationalize observed SAR trends and guide the design of new compounds with improved properties.
Advanced Applications of N Ethyl N 4 Hydroxyphenyl Acetamide in Chemical Sciences
Role as Versatile Synthetic Building Blocks for Complex Molecules
N-Ethyl-N-(4-hydroxyphenyl)acetamide, a molecule featuring a reactive phenolic hydroxyl group and an amide functionality, serves as a valuable and versatile building block in organic synthesis. Its utility stems from the ability of these functional groups to undergo a variety of chemical transformations, allowing for the construction of more complex molecular architectures. The presence of both a nucleophilic hydroxyl group and a modifiable amide moiety within the same structure provides synthetic chemists with multiple pathways for elaboration.
The phenolic hydroxyl group can readily participate in esterification reactions. For instance, N-(4'-hydroxyphenyl)acetamide can be reacted with acyl halides, such as those derived from 5-benzoyl-1-methylpyrrole-2-acetic acids, to form the corresponding esters. google.com This reaction highlights the role of the acetamide (B32628) as an alcohol component in the synthesis of larger, potentially pharmacologically active molecules. google.com The synthesis of such esters demonstrates the compound's utility as a scaffold for attaching various acidic molecules, thereby creating a library of derivatives with potentially diverse properties. google.com
Furthermore, the amide group itself, while generally stable, can be a site for further chemical modification, or the entire this compound unit can be incorporated into larger structures. The synthesis of various acetamide derivatives showcases the broad applicability of this class of compounds in creating new chemical entities. nih.gov For example, the core structure is amenable to reactions that modify the aromatic ring or the ethyl group, leading to a wide array of substituted analogs. The synthesis of N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide illustrates how the fundamental hydroxyphenyl)acetamide structure can be combined with other complex fragments. nih.gov The development of synthetic routes to novel heterocyclic compounds often utilizes precursors with similar functionalities, suggesting that this compound could be a valuable precursor for various heterocyclic scaffolds. researchgate.net
Exploration in Polymer and Advanced Materials Science
The exploration of this compound and its structural analogs in polymer and advanced materials science is an area of growing interest. The inherent functionalities of the molecule, specifically the phenolic hydroxyl group and the amide linkage, provide potential sites for polymerization or for grafting onto existing polymer backbones. These features can impart desirable properties such as thermal stability, altered solubility, and specific interactive capabilities to the resulting materials.
While direct polymerization of this compound is not extensively documented in the reviewed literature, the application of structurally similar compounds provides insight into its potential. For example, N-(4-hydroxyphenyl)maleimide, which contains a similar N-(4-hydroxyphenyl) moiety, has been successfully grafted onto natural rubber. This modification is intended to enhance properties such as resistance to oxidation, UV irradiation, and thermal degradation.
The phenolic hydroxyl group can also be a key component in the synthesis of polyesters or polyethers, where it can react with appropriate co-monomers. The amide group can contribute to the polymer's properties through hydrogen bonding, which can influence the material's mechanical strength and thermal characteristics. The potential for this compound to act as a monomer or a modifying agent in the creation of new polymers and advanced materials remains a promising field for future research.
Investigation as Corrosion Inhibitors for Metallic Surfaces
The investigation of this compound and related acetamide derivatives as corrosion inhibitors for metallic surfaces is a significant area of research in materials science. Organic compounds containing heteroatoms such as nitrogen and oxygen are known to be effective corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective layer that impedes the corrosion process. researchgate.net The molecular structure of this compound, with its nitrogen and oxygen atoms and an aromatic ring, suggests its potential as an effective corrosion inhibitor.
The mechanism of inhibition by such organic molecules typically involves the adsorption of the inhibitor onto the metal surface. This can occur through physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemisorption, which involves the formation of a coordinate bond between the lone pair electrons of the heteroatoms and the vacant d-orbitals of the metal atoms. researchgate.net The presence of the aromatic ring can also contribute to the adsorption process through π-electron interactions with the metal surface.
Studies on various acetamide derivatives have demonstrated their efficacy in mitigating the corrosion of steel in acidic media. researchgate.netjournalijar.com For example, research on benzamide, acetamide, and acrylamide (B121943) has shown that these compounds can act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. journalijar.com The inhibition efficiency of these compounds generally increases with their concentration. journalijar.com
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of corrosion inhibitors. Potentiodynamic polarization studies can determine the effect of the inhibitor on the kinetics of the anodic and cathodic reactions, while EIS provides information about the resistance of the protective film formed on the metal surface. Data from studies on related acetamide compounds indicate significant inhibition efficiencies.
Corrosion Inhibition Efficiency of Acetamide Derivatives
| Inhibitor | Concentration | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Benzamide | 5 x 10-3 M | Carbon Steel | 1 M HCl | 90.9 | journalijar.com |
| Acetamide | Not Specified | Mild Steel | 0.5 M H2SO4 | 68.95 | nanobioletters.com |
| Acetamide + KI | Not Specified | Mild Steel | 0.5 M H2SO4 | 80.64 | nanobioletters.com |
| N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate | 1.0 mM | C38 Steel | 1 M HCl | 95.1 | nih.gov |
Utility in Impurity Profiling and Process Chemistry Optimization
The utility of this compound in the context of pharmaceutical development and chemical manufacturing extends to its role in impurity profiling and process chemistry optimization. The control of impurities is a critical aspect of drug manufacturing to ensure the safety and efficacy of the final product. nih.gov Impurity profiling involves the identification, quantification, and characterization of impurities that may be present in a drug substance or drug product. nih.gov
For a compound like this compound, potential impurities could arise from starting materials, intermediates, by-products of the synthesis, or degradation products. For example, in a synthesis involving the N-acetylation of an aminophenol derivative, potential impurities could include unreacted starting materials, over-acetylated products, or isomers. rsc.orgacs.org The identification and characterization of these impurities are crucial for developing a robust manufacturing process. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), are powerful tools for separating and identifying these impurities. nih.govresearchgate.net The development of such analytical methods is a key step in the impurity profiling of any new chemical entity.
Process chemistry optimization aims to develop a synthetic route that is efficient, cost-effective, reproducible, and environmentally friendly. For the synthesis of this compound, this would involve a systematic study of various reaction parameters to maximize the yield and purity of the product while minimizing the formation of impurities. Key parameters that could be optimized include the choice of solvent, catalyst, temperature, reaction time, and the stoichiometry of the reactants.
Key Parameters for Process Optimization of Acetamide Synthesis
| Parameter | Considerations for Optimization |
|---|---|
| Solvent | Solubility of reactants and products, boiling point, environmental impact. |
| Catalyst | Activity, selectivity, cost, and ease of removal from the reaction mixture. |
| Temperature | Reaction rate, selectivity, and stability of reactants and products. |
| Reaction Time | Ensuring complete conversion while minimizing the formation of degradation products. |
| Reactant Stoichiometry | Maximizing the conversion of the limiting reagent and minimizing excess reactants that may need to be removed. |
By carefully controlling these parameters, it is possible to develop a manufacturing process for this compound that is both efficient and produces a product of high purity, meeting the stringent requirements of the chemical and pharmaceutical industries.
Q & A
Q. What experimental techniques are recommended for confirming the structural integrity and purity of N-Ethyl-N-(4-hydroxyphenyl)acetamide?
To validate structural integrity and purity:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and hydrogen bonding (e.g., phenolic -OH resonance at δ ~9-10 ppm). Cross-validate with DEPT and HSQC experiments for connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and rule out impurities.
- X-ray Crystallography : For unambiguous structural determination, refine data using programs like SHELXL to resolve torsional angles and hydrogen-bonding networks .
- HPLC/GC-MS : Quantify purity (>95% recommended for pharmacological studies) and detect residual solvents .
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
Key strategies include:
- Nucleophilic Substitution : React 4-aminophenol with ethyl chloroacetate under basic conditions (e.g., KCO in DMF). Monitor reaction progress via TLC and optimize molar ratios (e.g., 1:1.2 amine:alkylating agent) .
- Catalytic Methods : Use Pd/C or CuI for coupling reactions to reduce side products.
- Green Chemistry : Replace toxic solvents (DMF) with ionic liquids or water-miscible alternatives.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
- Antioxidant Activity : DPPH or ABTS radical scavenging assays (IC determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM range) .
- Enzyme Inhibition : Kinase or cyclooxygenase (COX) inhibition assays using fluorogenic substrates .
- Molecular Docking : Preliminary screening against targets like EGFR or NF-κB using AutoDock Vina .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
- Meta-Analysis : Compare assay conditions (e.g., cell line origin, serum concentration) across studies. Variability in IC values often arises from differences in cell viability protocols .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted intermediates) that may skew bioactivity results .
- Structural Dynamics : Perform molecular dynamics simulations (e.g., GROMACS) to assess conformational flexibility and binding pocket interactions .
Q. What computational methods are effective for predicting the metabolic stability of this compound?
- QSAR Models : Train models using datasets like CYP450 inhibition to predict metabolic hotspots (e.g., hydroxylation sites) .
- In Silico Metabolism : Use software like Schrödinger’s MetabSite or SwissADME to identify Phase I/II modification sites (e.g., glucuronidation of the phenolic -OH) .
- Liver Microsome Assays : Validate predictions with in vitro microsomal stability studies (t and intrinsic clearance calculations) .
Q. How can crystallographic data be leveraged to understand structure-activity relationships (SAR)?
- Electron Density Maps : Analyze hydrogen-bonding patterns (e.g., phenolic -OH to solvent) to explain solubility differences among analogs .
- Torsional Angle Analysis : Correlate ethyl group conformation (e.g., gauche vs. anti) with receptor binding using Mercury software .
- Comparative Crystallography : Overlay structures of active/inactive analogs to identify critical pharmacophores (e.g., acetamide orientation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
